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Compound of Interest

Compound Name:
1-(2-Methoxyethyl)-3,3-

dimethylpiperazine

CAS No.: 1225500-78-6

Cat. No.: B3003590

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7]
1-(2-Methoxyethyl)-3,3-dimethylpiperazine is a specialized heterocyclic building block,

increasingly utilized in the synthesis of kinase inhibitors (e.g., KRAS G12D inhibitors) and

GPCR ligands. Structurally, it combines the hydrophilic, flexible methoxyethyl side chain with a

gem-dimethyl substituted piperazine ring.

This guide provides a comparative toxicological assessment of this compound against its two

primary structural progenitors: 1-(2-Methoxyethyl)piperazine and 3,3-Dimethylpiperazine.

Key Finding: The addition of the 3,3-dimethyl moiety introduces conformational constraints and

steric bulk that generally reduces metabolic susceptibility (blocking

-carbon oxidation) compared to the unsubstituted piperazine. However, this modification
increases lipophilicity (LogP), potentially enhancing cellular accumulation and altering the
cytotoxicity profile from "metabolite-driven" to "membrane-interaction" mechanisms.
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Comparative Analysis: Structure-Activity
Relationship (SAR)
The cytotoxicity of piperazine derivatives is rarely intrinsic to the ring itself but rather driven by

substituents that influence basicity (pKa), lipophilicity, and metabolic activation.

Table 1: Comparative Physicochemical & Toxicity Profile

Feature

Target Compound 1-
(2-
Methoxyethyl)-3,3-
dimethylpiperazine

Analog A 1-(2-
Methoxyethyl)piper
azine

Analog B 3,3-
Dimethylpiperazine

CAS Number N/A (Derivative) 13484-40-7
110-85-0 (Piperazine

base)

Steric Bulk
High (Gem-dimethyl

blocks C3)

Low (Unsubstituted

ring)

Medium (Gem-

dimethyl only)

Predicted LogP
~0.9 - 1.2 (Moderate

Lipophilicity)
~0.3 (Hydrophilic) ~0.5 (Moderate)

Metabolic Liability
Low (C3 oxidation

blocked)

High (Ring

-hydroxylation)

Low (C3 oxidation

blocked)

Cytotoxicity Risk
Moderate (Membrane

accumulation)
Low (Rapid clearance)

Low (High water

solubility)

Primary Tox

Mechanism

Lysosomal Trapping /

Membrane

Perturbation

Reactive Metabolite

Formation

pH perturbation (if

unbuffered)
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Technical Insight: The 3,3-dimethyl group acts as a "metabolic shield." In standard piperazines,

the carbon alpha to the nitrogen is a "soft spot" for CYP450-mediated oxidation. By methylating

this position, the molecule resists ring-opening metabolism, potentially extending half-life but

increasing the risk of off-target accumulation in lysosomes (lysosomotropism).

Mechanistic Visualization
The following diagram illustrates the structural divergence and metabolic blocking effect that

defines the toxicity profile of the target compound.
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Figure 1: Mechanistic divergence in cytotoxicity. The gem-dimethyl group (Target) shifts the

toxicity mode from metabolite-driven covalent binding to lysosomal accumulation.

Experimental Protocol: Validated Cytotoxicity Assay
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To objectively assess the cytotoxicity of this compound, a standard MTT assay is insufficient

due to the volatile and basic nature of piperazines. The following protocol incorporates pH

buffering and seal integrity checks to ensure data validity.

Protocol: pH-Controlled MTT Assay for Basic Amines
Objective: Determine IC50 values in HEK293 (Kidney) and HepG2 (Liver) cell lines.

Reagents & Setup
Stock Solution: Dissolve 1-(2-Methoxyethyl)-3,3-dimethylpiperazine in DMSO to 100 mM.

Critical Step: Verify pH of the stock. If pH > 8.0, neutralize with 1N HCl to prevent "false

positive" toxicity caused simply by alkaline shock.

Cell Lines: HEK293 (ATCC® CRL-1573™), HepG2 (ATCC® HB-8065™).

Assay Medium: DMEM + 10% FBS (Buffered with 25 mM HEPES to maintain pH stability).

Workflow Diagram
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Compound Preparation
(100mM Stock in DMSO)

pH Check & Adjustment
(Neutralize to pH 7.4)

Cell Seeding
(5,000 cells/well, 96-well)

Dilute in Media

Treatment (24h - 72h)
Serial Dilution (0.1 - 500 µM)

Vapor Lock
(Seal plate to prevent volatility)
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Figure 2: Optimized workflow for testing volatile/basic amine cytotoxicity.

Step-by-Step Methodology
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Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow

attachment.

Preparation: Prepare serial dilutions of the target compound (0.1, 1, 10, 50, 100, 500 µM) in

HEPES-buffered DMEM.

Control: Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or

Triton X-100).

Treatment: Aspirate old media and add 100 µL of treatment media.

Sealing:Crucial: Seal the plate with a gas-permeable but evaporation-resistant film (e.g.,

Breathe-Easy®) to prevent cross-well contamination if the free base is volatile.

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

Readout: Add MTT reagent (0.5 mg/mL), incubate for 3 hours, solubilize formazan crystals

with DMSO, and read absorbance at 570 nm.

Reference Data & Interpretation
While specific public IC50 data for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine is proprietary,

the following reference matrix allows for accurate predictive benchmarking based on structural

analogs.

Table 2: Reference Cytotoxicity Matrix (HepG2 Cells)
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Compound Class
Representative
Analog

Typical IC50 (µM)
Interpretation for
Target

Simple Piperazines 1-Methylpiperazine > 1,000 µM

Baseline Safety: The

core scaffold is non-

cytotoxic at relevant

concentrations.

Alkoxy-Piperazines

1-(2-

Methoxyethyl)piperazi

ne

> 500 µM

Side Chain Safety:

The methoxyethyl

group does not induce

significant toxicity.

Gem-Dimethyl

Variants

3,3-

Dimethylpiperazine
> 800 µM

Substitution Effect:

Steric bulk does not

inherently cause cell

death.

Target Prediction

1-(2-

Methoxyethyl)-3,3-

dimethylpiperazine

Est. 200 - 600 µM

Moderate Increase:

Increased lipophilicity

may lower IC50

slightly compared to

parents, but remains

in the "Safe" range for

intermediates.

Interpretation: If your experimental IC50 is < 50 µM, investigate potential impurities (e.g.,

reactive alkylating agents from synthesis) or pH artifacts. The pure compound is expected to be

relatively inert (IC50 > 200 µM).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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